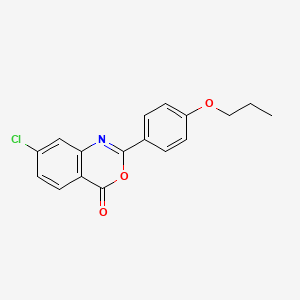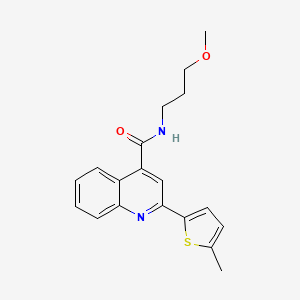
7-chloro-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one
Overview
Description
Synthesis Analysis
The synthesis of benzoxazinone derivatives can be achieved through various chemical routes. For example, the synthesis of related compounds involves the cyclization-alkoxycarbonylation of 2-(trimethylsilanyl)ethynylaniline amide or urea derivatives, facilitated by palladium catalysis under specific conditions (Costa et al., 2004). Another example includes the mechanochemical synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones, which is a mild and convenient approach using 2,4,6-trichloro-1,3,5-triazine and catalytic triphenylphosphine (Pattarawarapan et al., 2016).
Molecular Structure Analysis
The molecular structure of benzoxazinone derivatives reveals their planar nature and conformational features. For instance, a related compound, C22H17Cl2NO3S, exhibits a substituted 3,4-dihydro-2H-1,4-benzoxazine structure with three phenyl rings that are essentially planar (Chaudhuri et al., 2001).
Chemical Reactions and Properties
Benzoxazinones undergo various chemical reactions, including polymerization and isomerization. The polymerization behavior of benzoxazine isomers and their thermal properties have been studied, showing that these compounds undergo oxazine ring-opening polymerization (Liu et al., 2014).
Scientific Research Applications
Phytochemical Applications
Benzoxazinones, including derivatives similar to 7-chloro-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one, have been rediscovered for their significant bioactivity and ecological roles. These compounds exhibit phytotoxic, antifungal, antimicrobial, and antifeedant effects. They are explored for their potential as natural herbicide models and in pharmaceutical developments due to their chemical simplicity and bioactive properties (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Antimicrobial Activity
Some derivatives of the benzoxazinone family have been synthesized and evaluated for their antimicrobial activities. These efforts include the development of compounds with various aromatic substitutions, aiming to enhance their effectiveness against microbial pathogens. The research demonstrates the potential of benzoxazinones as templates for new antimicrobial agents (Askar, Mohammed, & Abdalgane, 2018).
Chemical Synthesis and Characterization
The structural versatility of benzoxazinones is highlighted in studies focusing on their synthesis and characterization. This includes the exploration of novel synthetic routes and the assessment of their chemical behaviors, contributing to a deeper understanding of their potential applications in various fields, including material science and organic chemistry (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000).
Polymer Science
Research into benzoxazine derivatives has led to innovations in polymer science, particularly in the synthesis of polybenzoxazines. These studies explore the polymerization behavior and thermal properties of benzoxazine isomers, contributing to the development of materials with desirable mechanical and thermal characteristics (Liu, Zhang, Li, Luo, Jing, & Run, 2014).
properties
IUPAC Name |
7-chloro-2-(4-propoxyphenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-2-9-21-13-6-3-11(4-7-13)16-19-15-10-12(18)5-8-14(15)17(20)22-16/h3-8,10H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHWORKOVWZERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-phenyl-4-{3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperazine](/img/structure/B4615191.png)
![N-[4-(acetylamino)phenyl]-3-chromanecarboxamide](/img/structure/B4615203.png)
![4-(2,4-dichlorophenoxy)-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B4615208.png)

![N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B4615228.png)
![2-chloro-N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4615230.png)
![5-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4615245.png)
![N-(2-phenylethyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B4615250.png)

![4-chloro-N-[2-(4-chloro-2-methylphenoxy)ethyl]benzamide](/img/structure/B4615273.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4615279.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4615285.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4615290.png)